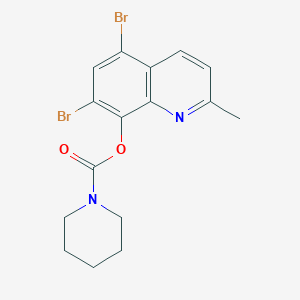

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H16Br2N2O2 |

|---|---|

Molecular Weight |

428.12 g/mol |

IUPAC Name |

(5,7-dibromo-2-methylquinolin-8-yl) piperidine-1-carboxylate |

InChI |

InChI=1S/C16H16Br2N2O2/c1-10-5-6-11-12(17)9-13(18)15(14(11)19-10)22-16(21)20-7-3-2-4-8-20/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

XAKKCQQLPSAUEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N3CCCCC3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate typically involves the bromination of 2-methylquinoline followed by the introduction of the piperidine-1-carboxylate group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

After bromination, the resulting 5,7-dibromo-2-methylquinoline is reacted with piperidine-1-carboxylic acid or its derivatives under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Large-scale production may also incorporate continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or the ester group.

Substitution: The bromine atoms at the 5 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives or alcohols.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Quinoline Ring System : Substituted with bromine atoms at positions 5 and 7.

- Piperidine Moiety : A carboxylate group attached to the piperidine ring enhances its reactivity and biological interaction potential.

Biological Activities

Research indicates that 5,7-dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate exhibits a variety of biological activities:

-

Anticancer Properties :

- The compound has shown potential in targeting DNA and influencing cellular processes critical in cancer progression. Studies using fluorescence spectroscopy and circular dichroism have demonstrated its ability to bind to DNA, suggesting mechanisms for its anticancer effects.

- In vitro studies have revealed that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .

-

Neuropharmacological Applications :

- Compounds similar to this compound have been investigated as dopamine receptor agonists. For instance, related quinoline derivatives have been explored for their efficacy in treating Parkinson's disease by acting on dopamine D2/D3 receptors .

- The piperidine structure is crucial for enhancing binding affinity and selectivity towards these receptors, making it a valuable scaffold in neuropharmacology .

- Biochemical Probes :

Synthesis and Reactivity

The synthesis of this compound typically involves:

- Bromination : Introducing bromine atoms into the quinoline ring.

- Piperidine Formation : The carboxylate group is synthesized through standard organic reactions involving piperidine derivatives.

The reactivity of this compound allows for the development of analogs that may enhance biological activity or modify pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related piperidine-carboxylate derivatives:

Key Observations:

- Bromine vs. Methoxy/Amino Groups: Bromine’s electron-withdrawing nature in the target compound contrasts with electron-donating groups (e.g., methoxy in Methyl 5-bromo-3-methoxypicolinate or amino in PK03447E-1), which may alter solubility and receptor-binding kinetics .

- Piperidine-Carboxylate Motif : Common across all compounds, this group likely serves as a versatile pharmacophore. The tert-butyl group in PK03447E-1 and the tetrazole analog may improve metabolic stability .

Physical and Chemical Properties

- Safety protocols emphasize handling precautions, possibly due to dust formation or reactivity .

- Solubility Trends: Bromine and methyl groups in the target compound likely reduce aqueous solubility compared to methoxy- or amino-substituted analogs, necessitating formulation optimization .

Biological Activity

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C15H14Br2N2O2

- Molecular Weight : 388.09 g/mol

- Chemical Structure : The compound consists of a quinoline core substituted with bromine atoms and a piperidine carboxylate moiety.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anti-microbial, anti-cancer, and neuropharmacological agent.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can be effective against various bacterial strains and fungi:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antifungal | 0.031 - 2 µg/ml |

| Clioquinol | Antifungal | 1 - 512 µg/ml |

| 8-Hydroxyquinoline derivatives | Broad spectrum | Varies |

These findings suggest that this compound may share similar antifungal properties as observed in other quinoline derivatives .

Anticancer Potential

The compound has also been studied for its anticancer properties. Quinoline derivatives have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. For example:

- Mechanism of Action : Quinoline compounds can inhibit topoisomerases and disrupt DNA replication in cancer cells.

- Cell Lines Tested : Studies have utilized various cancer cell lines to evaluate the efficacy of quinoline derivatives.

Neuropharmacological Effects

This compound has shown promise in modulating neurotransmitter systems:

- Dopamine Receptor Interaction : Some studies suggest that quinoline derivatives may act as partial agonists at dopamine receptors, which are crucial in treating neuropsychiatric disorders .

- G Protein-Biased Agonism : The compound's structural analogs have been explored for their ability to selectively activate G protein signaling pathways over β-arrestin recruitment, which is significant for drug development targeting dopamine receptors.

Case Studies

Several case studies have highlighted the biological activity of quinoline derivatives:

- Study on Antifungal Activity : In a controlled experiment, this compound was tested against Candida species and demonstrated significant antifungal activity with an MIC comparable to established antifungal agents.

- Cancer Cell Line Studies : In vitro studies revealed that the compound induced apoptosis in breast cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Q. How can researchers optimize the synthesis of 5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate to improve yield and purity?

Methodological Answer: Optimization can be achieved through statistical Design of Experiments (DoE) . Key factors such as temperature, solvent polarity, catalyst loading, and reaction time should be systematically varied using factorial designs (e.g., 2^k or response surface methodologies) to identify optimal conditions . For example:

- Factor Screening : A fractional factorial design can prioritize critical variables (e.g., solvent choice significantly impacts bromination efficiency).

- Response Surface Methodology (RSM) : Models the relationship between variables and output (yield/purity), enabling prediction of ideal conditions.

- Validation : Replicate runs under predicted optimal conditions to confirm reproducibility.

Additionally, integrating computational reaction path searches (quantum chemical calculations) can narrow down viable pathways, reducing trial-and-error experimentation .

Q. What spectroscopic and analytical techniques are most effective for characterizing the structural features of this compound?

Methodological Answer: A multi-technique approach is essential:

- Vibrational Spectroscopy (FT-IR/Raman) : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹, carbonyl vibrations) and hydrogen bonding patterns .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and quinolone/piperidine ring carbons.

- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns and confirms connectivity.

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, dihedral angles, and halogen bonding interactions .

- DFT Calculations : Validates experimental spectral data by simulating vibrational frequencies and NMR chemical shifts via methods like B3LYP/6-311++G(d,p) .

Advanced Research Questions

Q. What computational strategies are recommended for elucidating reaction mechanisms involving this compound?

Methodological Answer: Mechanistic studies require a hybrid computational-experimental framework :

- Quantum Chemical Calculations :

- Kinetic Modeling : Combine experimental rate data with computational activation energies to derive rate laws (e.g., Eyring-Polanyi equations).

- Solvent Effects : Employ implicit solvation models (e.g., PCM) or explicit solvent MD simulations to assess solvent polarity’s role in stabilizing intermediates .

- In Silico Reaction Databases : Cross-reference computed pathways with existing databases (e.g., ICReDD’s reaction network tools) to identify analogous mechanisms .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: SAR studies should integrate systematic structural modifications and multi-parametric bioactivity assays :

- Derivative Synthesis :

- Biological Assays :

- Use high-throughput screening (HTS) to test derivatives against target enzymes/receptors (e.g., kinase inhibition assays).

- Apply QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data using partial least squares (PLS) regression.

- Molecular Docking : Simulate ligand-target interactions (e.g., AutoDock Vina) to rationalize activity trends and guide further modifications .

- Statistical Validation : Use hierarchical clustering or PCA to group derivatives by activity profiles and identify key structural determinants .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity or spectroscopic results) for this compound?

Methodological Answer: Address discrepancies through systematic error analysis and cross-validation :

- Reproducibility Checks : Confirm data consistency across independent replicates and laboratories.

- Advanced Characterization :

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 5,7-dichloro derivatives) to identify trends or outliers .

- Collaborative Validation : Share raw datasets (e.g., crystallographic CIF files, spectral libraries) via open-access platforms for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.